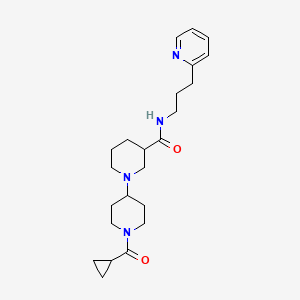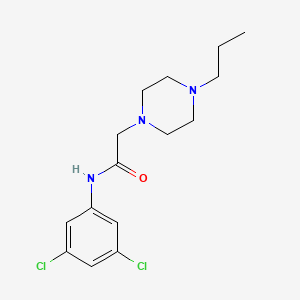![molecular formula C15H13ClN2O2 B5424418 4-{[(3-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5424418.png)
4-{[(3-chlorophenyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-chlorophenyl)acetyl]amino}benzamide, also known as CPAB, is a chemical compound that has been widely studied in the field of medicinal chemistry. CPAB has been found to have potential applications in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The exact mechanism of action of 4-{[(3-chlorophenyl)acetyl]amino}benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to decrease the expression of COX-2 and 5-LOX. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[(3-chlorophenyl)acetyl]amino}benzamide is that it is relatively easy to synthesize and purify. This compound has also been found to have low toxicity, making it a potentially safe compound for use in lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 4-{[(3-chlorophenyl)acetyl]amino}benzamide. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to study its potential use in the treatment of Alzheimer's disease, which is characterized by inflammation and neuronal cell death. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 4-{[(3-chlorophenyl)acetyl]amino}benzamide involves the reaction of 4-aminobenzamide with 3-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using chromatography techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
4-{[(3-chlorophenyl)acetyl]amino}benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory properties and has been shown to inhibit the growth of cancer cells. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
4-[[2-(3-chlorophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-3-1-2-10(8-12)9-14(19)18-13-6-4-11(5-7-13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGMPBDVAPUJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,4-trimethyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5424336.png)
![6-hydroxy-5-nitro-2-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)-4(3H)-pyrimidinone](/img/structure/B5424343.png)


![7-(2-fluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5424366.png)
![3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424377.png)


![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5424385.png)
![1-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopropan-2-ol](/img/structure/B5424387.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5424408.png)

![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(2-phenylethyl)amino]methyl}piperidin-2-one](/img/structure/B5424415.png)
![N-1-adamantyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B5424425.png)